molecular formula C11H16N2OS2 B5017549 {2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid

{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid

Cat. No. B5017549
M. Wt: 256.4 g/mol
InChI Key: RJASBIXUTSLCJR-UHFFFAOYSA-N
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Description

The compound is a type of carbamodithioic acid, which is a class of organosulfur compounds . These compounds contain a functional group R2NCS2H, consisting of a carbonyl group flanked by sulfur atoms .


Molecular Structure Analysis

The molecular structure of “{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid” would likely involve a carbamodithioic acid group attached to an ethyl chain, which is further connected to a phenoxyethyl group .


Chemical Reactions Analysis

Carbamodithioic acids are known to react with bases, and they can be converted into their corresponding salts . They can also undergo reactions typical of other carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Future Directions

The study of organosulfur compounds is a vibrant field with potential applications in various areas, including medicinal chemistry, materials science, and industrial chemistry . Future research could explore the properties and potential applications of “{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid” in more detail.

properties

IUPAC Name

2-(2-phenoxyethylamino)ethylcarbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c15-11(16)13-7-6-12-8-9-14-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASBIXUTSLCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNCCNC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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